molecular formula C7H6ClN3O B13339120 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13339120
M. Wt: 183.59 g/mol
InChI Key: MUSIFVFOVANWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene are commonly used conditions .

Industrial Production Methods

In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. This approach allows for better control over reaction conditions and scalability. The amination step, for instance, can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles under appropriate conditions.

    Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Solvents: Xylene, triethyl orthoformate.

    Catalysts: Microwave-assisted heating, reflux conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-(chloromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H6ClN3O/c8-4-6-9-7(12)5-2-1-3-11(5)10-6/h1-3H,4H2,(H,9,10,12)

InChI Key

MUSIFVFOVANWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.